amine hydrochloride](/img/structure/B13461459.png)
[(3-Fluorocyclobutyl)methyl](methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluorocyclobutyl)methylamine hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClFN It is a derivative of cyclobutylamine, where a fluorine atom is attached to the cyclobutyl ring, and the amine group is methylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorocyclobutyl)methylamine hydrochloride typically involves the following steps:
Fluorination of Cyclobutylmethylamine: The starting material, cyclobutylmethylamine, undergoes fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position on the cyclobutyl ring.
Methylation of the Amine Group: The fluorinated intermediate is then subjected to methylation using methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to obtain the methylated amine.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of (3-Fluorocyclobutyl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluorocyclobutyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as halides, thiols, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Halides (e.g., NaCl, KBr), thiols (e.g., thiophenol), amines (e.g., aniline) in polar solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction may produce cyclobutylmethylamine derivatives.
Applications De Recherche Scientifique
(3-Fluorocyclobutyl)methylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Fluorocyclobutyl)methylamine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The methylated amine group can form hydrogen bonds and electrostatic interactions, contributing to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(3-Fluorocyclobutyl)methylamine hydrochloride can be compared with other similar compounds such as:
Cyclobutylamine: Lacks the fluorine atom and methyl group, resulting in different chemical and biological properties.
[(3,3-Difluorocyclobutyl)methyl]amine hydrochloride: Contains two fluorine atoms, which may alter its reactivity and interactions.
[(3-Chlorocyclobutyl)methyl]amine hydrochloride:
Propriétés
Formule moléculaire |
C6H13ClFN |
|---|---|
Poids moléculaire |
153.62 g/mol |
Nom IUPAC |
1-(3-fluorocyclobutyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c1-8-4-5-2-6(7)3-5;/h5-6,8H,2-4H2,1H3;1H |
Clé InChI |
YLGQDSIZWPFVNP-UHFFFAOYSA-N |
SMILES canonique |
CNCC1CC(C1)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


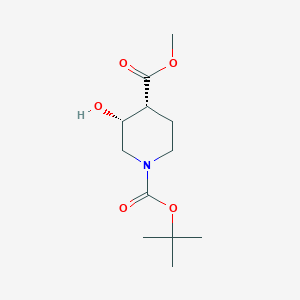

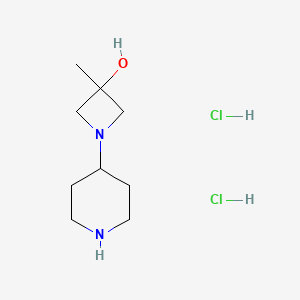


![5-(Difluoromethyl)spiro[2.3]hexane-5-carboxylicacid](/img/structure/B13461423.png)
![Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate](/img/structure/B13461425.png)
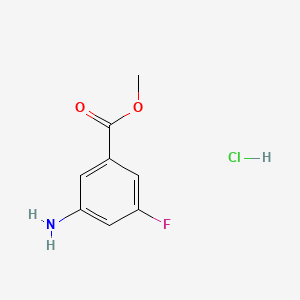
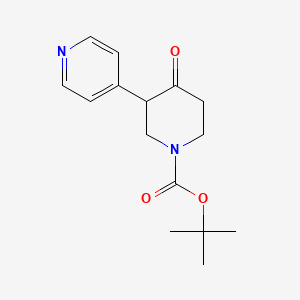
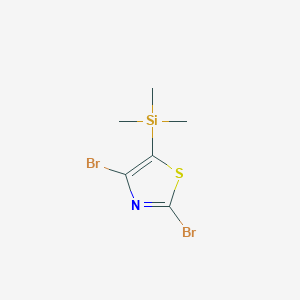
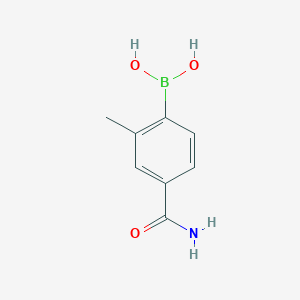
![1-{[2,2'-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride](/img/structure/B13461453.png)
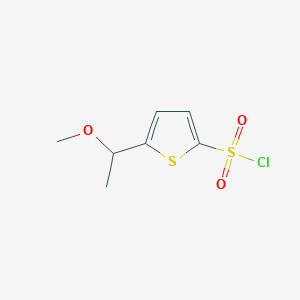
![[1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid](/img/structure/B13461462.png)
